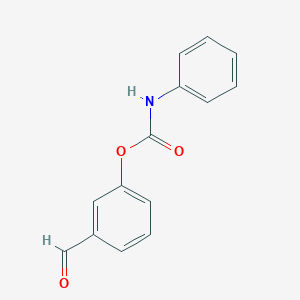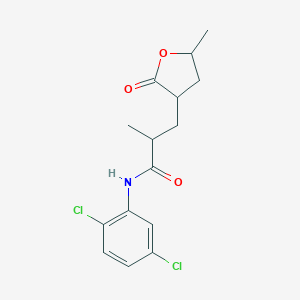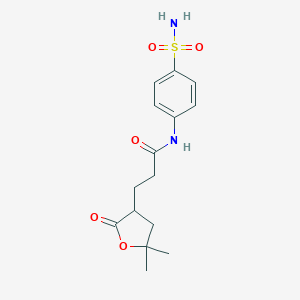
(3-formylphenyl) N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-formylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzaldehyde, featuring a phenylamino group and a carbonyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-formylphenyl) N-phenylcarbamate typically involves the reaction of benzaldehyde with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
Phenyl isocyanate: A compound with a phenyl group attached to an isocyanate functional group.
N-Phenylcarbamate: A compound with a phenyl group attached to a carbamate functional group.
Uniqueness
(3-formylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
37070-87-4 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24g/mol |
Nombre IUPAC |
(3-formylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17) |
Clave InChI |
ULKIBGXLQKRMMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O |
Key on ui other cas no. |
37070-87-4 |
Solubilidad |
29.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458875.png)
![Ethyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B458878.png)
![2-(2,4-dichlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B458879.png)
![2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B458880.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylpropanamide](/img/structure/B458881.png)
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}propanamide](/img/structure/B458882.png)
![Methyl 4-[(5-oxo-2-phenyloxolane-3-carbonyl)amino]benzoate](/img/structure/B458886.png)
![2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)

![5-[4-(Methoxycarbonyl)anilino]-2-methyl-5-oxopentanoic acid](/img/structure/B458889.png)
![2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B458890.png)

![[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methanol](/img/structure/B458895.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B458897.png)
